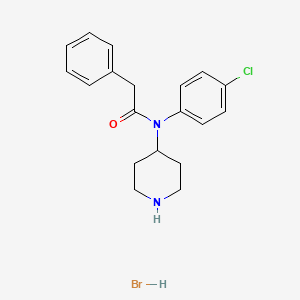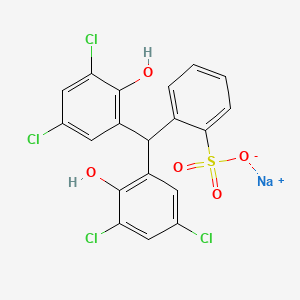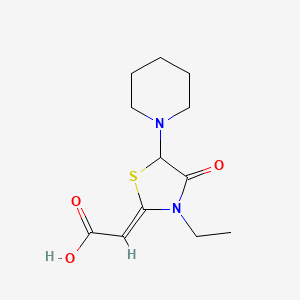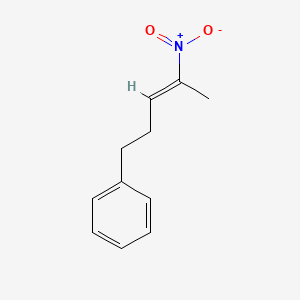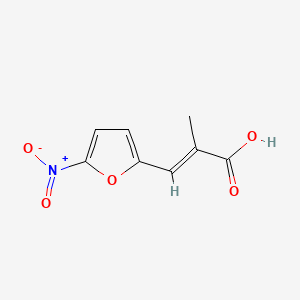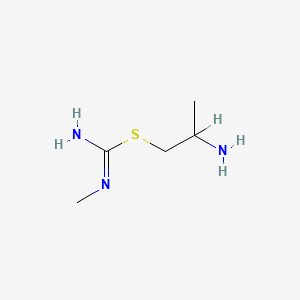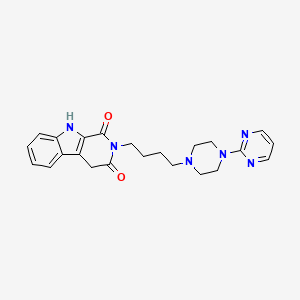
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures, along with additional functional groups that contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- typically involves multi-step organic synthesis techniques. The process may start with the preparation of the pyridoindole core, followed by the introduction of the piperazinyl and pyrimidinyl groups through various chemical reactions. Common reaction conditions include the use of solvents such as dichloromethane or ethanol, catalysts like palladium on carbon, and reagents such as sodium hydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and reaction time, to achieve the desired product quality and quantity.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce compounds with additional hydrogen atoms. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its specific chemical properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The interaction with molecular targets can trigger signaling pathways, leading to changes in cellular processes such as gene expression, metabolism, or cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- include other heterocyclic compounds with fused ring systems and functional groups. Examples include:
Indole Derivatives: Compounds with an indole core and various substituents.
Pyridine Derivatives: Compounds with a pyridine ring and additional functional groups.
Piperazine Derivatives: Compounds containing a piperazine ring with various substituents.
Uniqueness
The uniqueness of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
184691-49-4 |
|---|---|
Formule moléculaire |
C23H26N6O2 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4,9-dihydropyrido[3,4-b]indole-1,3-dione |
InChI |
InChI=1S/C23H26N6O2/c30-20-16-18-17-6-1-2-7-19(17)26-21(18)22(31)29(20)11-4-3-10-27-12-14-28(15-13-27)23-24-8-5-9-25-23/h1-2,5-9,26H,3-4,10-16H2 |
Clé InChI |
GBUXMQFITLDNOE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCCN2C(=O)CC3=C(C2=O)NC4=CC=CC=C34)C5=NC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


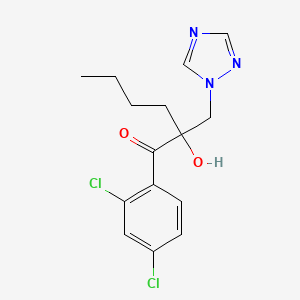
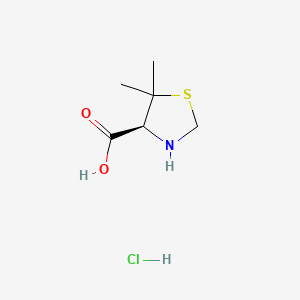
![5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B12691433.png)
